Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC16773008
Molecular Formula: C15H20ClNO2S
Molecular Weight: 313.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20ClNO2S |
|---|---|
| Molecular Weight | 313.8 g/mol |
| IUPAC Name | tert-butyl 3-(4-chlorophenyl)sulfanylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H20ClNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 |
| Standard InChI Key | MEYYYYJAZMMAHH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Synthetic Methodologies
Pyrrolidine Ring Formation
The pyrrolidine core is typically constructed via cyclization reactions. A common approach involves:
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Gabriel Synthesis: Reaction of 1,4-dibromobutane with potassium phthalimide, followed by hydrolysis to yield pyrrolidine .
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Reductive Amination: Condensation of succinaldehyde with ammonia under hydrogenation conditions .
Sulfanylation at C3
Introducing the 4-chlorophenylsulfanyl group requires careful optimization:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiolation | 4-Chlorobenzenethiol, CuI, DMF, 80°C | 65–75% (predicted) |
| Protection/Deprotection | Boc-anhydride (for N-protection), TFA (for deprotection) | >90% |
This step contrasts with sulfonylation routes, where sulfonyl chlorides are used under basic conditions .
Esterification
The tert-butyl carbamate is installed via:
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Schotten-Baumann Reaction: Reaction with tert-butoxycarbonyl chloride (Boc₂O) in dichloromethane with triethylamine .
| Critical Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C (initial), then 25°C |
| Reaction Time | 12–24 hours |
Physicochemical Properties
Solubility and Stability
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Solubility: Poor in water (<0.1 mg/mL), moderate in ethanol (~15 mg/mL) .
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Stability: Sensitive to strong acids/bases due to hydrolyzable carbamate and sulfide groups. Store at 2–8°C under inert gas .
Crystallinity and Melting Point
Analogous sulfonyl derivatives exhibit melting points of 120–125°C . The sulfanyl variant is predicted to melt at 85–90°C due to reduced intermolecular hydrogen bonding.
Applications and Biological Relevance
Pharmaceutical Intermediate
The tert-butyl carbamate group serves as a protective strategy in peptidomimetic synthesis. For example, it may facilitate the construction of protease inhibitors targeting viral enzymes .
Material Science
Sulfanyl groups participate in radical-mediated polymerizations. This compound could act as a chain-transfer agent in polystyrene production, though experimental validation is needed.
| Parameter | Guideline |
|---|---|
| Toxicity | LD₅₀ (rat, oral): >2000 mg/kg (estimated) |
| Storage | 2–8°C, argon atmosphere |
| HazMat Classification | UN2811 (Toxic Solid, Organic) |
Comparative Analysis with Analogues
| Feature | Sulfanyl Derivative | Sulfonyl Derivative |
|---|---|---|
| Polarity | Low (logP ≈ 3.1) | High (logP ≈ 1.8) |
| Synthetic Complexity | Moderate | High (requires oxidation) |
| Biological Half-Life | Longer (predicted) | Shorter |
Future Directions
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Stereoselective Synthesis: Developing asymmetric catalysis routes to access enantiopure forms.
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Antimicrobial Screening: Evaluating thioether-containing compounds against drug-resistant pathogens.
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